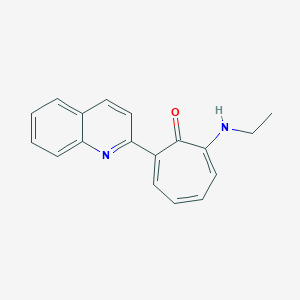![molecular formula C14H11BrF3NO3S B288093 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C15H11BrF3NO3S. It is commonly known as BTF, and it has been widely used in scientific research for its unique properties. BTF is a sulfonamide-based compound that has been synthesized using various methods and has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of BTF is not fully understood. However, it has been suggested that BTF may exert its effects by binding to specific enzymes or receptors in the body. For example, BTF has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and blocking its activity.
Biochemical and physiological effects:
BTF has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BTF has also been found to have anti-inflammatory and anti-cancer activities. In addition, BTF has been used as a fluorescent probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
BTF has several advantages as a research tool. It is a potent inhibitor of several enzymes and has been shown to have anti-inflammatory and anti-cancer activities. BTF has also been used as a fluorescent probe for the detection of metal ions in biological systems. However, there are some limitations to the use of BTF in lab experiments. For example, it may have off-target effects, and its mechanism of action is not fully understood. In addition, BTF may not be suitable for use in certain experimental systems.
Orientations Futures
There are several future directions for the study of BTF. One area of research could focus on the development of new synthetic methods for the production of BTF and its analogs. Another area of research could focus on the identification of new targets for BTF and the development of new therapeutic applications. In addition, further studies could be conducted to elucidate the mechanism of action of BTF and its effects on various biological systems. Finally, the use of BTF as a fluorescent probe for the detection of metal ions in biological systems could be further explored.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, or BTF, is a chemical compound that has been widely used in scientific research for its unique properties. BTF has been synthesized using various methods and has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. BTF has been shown to have potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to have anti-inflammatory and anti-cancer activities. Further studies could be conducted to elucidate the mechanism of action of BTF and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of BTF can be achieved using various methods, including the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base. The reaction is carried out in a suitable solvent, and the product is purified using chromatography techniques. Another method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of an amine base, followed by the addition of a reducing agent to obtain the desired product.
Applications De Recherche Scientifique
BTF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BTF has also been shown to have anti-inflammatory and anti-cancer activities. In addition, BTF has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Nom du produit |
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H11BrF3NO3S |
Poids moléculaire |
410.21 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H11BrF3NO3S/c1-22-12-7-6-9(15)8-13(12)23(20,21)19-11-5-3-2-4-10(11)14(16,17)18/h2-8,19H,1H3 |
Clé InChI |
SFICGCPYSMTITQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
SMILES canonique |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)